(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate
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Overview
Description
(1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a 3-methylbutanoate ester group. Triazole derivatives are known for their diverse biological activities and have found applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide Intermediate: The azide intermediate is prepared by reacting an appropriate halide with sodium azide in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
Preparation of Alkyne Intermediate: The alkyne intermediate is synthesized by reacting a terminal alkyne with an appropriate ester or acid chloride in the presence of a base such as triethylamine.
CuAAC Reaction: The azide and alkyne intermediates are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Amides or esters of triazole derivatives.
Scientific Research Applications
Chemistry: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate is used as a building block in organic synthesis. Its triazole ring is a versatile scaffold for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, including carbonic anhydrase and proteases, making them valuable in drug discovery .
Medicine: Triazole derivatives are known for their broad-spectrum antimicrobial activities .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and dipole interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, resulting in therapeutic effects .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
Benzimidazole: A heterocyclic compound with a structure similar to triazoles and known for its antimicrobial properties.
Uniqueness: (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl 3-methylbutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the ester functionality enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11(2)8-14(18)19-10-12-9-17(16-15-12)13-6-4-3-5-7-13/h3-7,9,11H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAHPJXJDURFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=CN(N=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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